1H-Pyrrole-2,3-dione, 4-benzoyl-1,5-diphenyl-
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Overview
Description
1H-Pyrrole-2,3-dione, 4-benzoyl-1,5-diphenyl- is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of benzoyl and diphenyl groups attached to the pyrrole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2,3-dione, 4-benzoyl-1,5-diphenyl- typically involves the reaction of dibenzoylmethane with aniline and oxalyl chloride. This reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the pyrrole ring . The reaction conditions generally include moderate temperatures (60-70°C) and the use of solvents like dichloromethane.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up by optimizing reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2,3-dione, 4-benzoyl-1,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the benzoyl and diphenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and sulfonyl chlorides are used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
1H-Pyrrole-2,3-dione, 4-benzoyl-1,5-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,3-dione, 4-benzoyl-1,5-diphenyl- involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
1H-Pyrrole-2,5-dione: Another pyrrole derivative with different substitution patterns.
Pyrrolopyrazine derivatives: Compounds containing both pyrrole and pyrazine rings, exhibiting diverse biological activities.
Uniqueness: 1H-Pyrrole-2,3-dione, 4-benzoyl-1,5-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of benzoyl and diphenyl groups enhances its potential for various applications in research and industry.
Properties
CAS No. |
36684-30-7 |
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Molecular Formula |
C23H15NO3 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-benzoyl-1,5-diphenylpyrrole-2,3-dione |
InChI |
InChI=1S/C23H15NO3/c25-21(17-12-6-2-7-13-17)19-20(16-10-4-1-5-11-16)24(23(27)22(19)26)18-14-8-3-9-15-18/h1-15H |
InChI Key |
VSSMHMHHPCJUHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=O)N2C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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